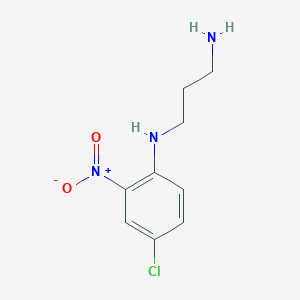![molecular formula C13H13Br2N7O2 B11106033 2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11106033.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[3,5-DIBROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[3,5-DIBROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Hydrazide Group: This involves the reaction of the tetrazole derivative with hydrazine hydrate.
Bromination: The aromatic ring is brominated using bromine or a brominating agent.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazide groups.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The bromine atoms on the aromatic ring can be substituted with various nucleophiles.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Condensation: Typically carried out in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Condensation: Formation of hydrazones and related compounds.
Scientific Research Applications
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[3,5-DIBROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used in the synthesis of high-energy materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[3,5-DIBROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
5-AMINO-1H-TETRAZOLE: A simpler tetrazole derivative with similar reactivity but lacking the additional functional groups.
1-METHYL-5-AMINO-1H-TETRAZOLE: Another tetrazole derivative with a methyl group, offering different steric and electronic properties.
3-NITRO-1-(2H-TETRAZOL-5-YL)-1H-1,2,4-TRIAZOL-5-AMINE: A nitrogen-rich compound with similar energetic properties.
Uniqueness
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[3,5-DIBROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a tetrazole ring, a hydrazide group, and multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a versatile building block in synthetic chemistry make it a compound of significant interest.
Properties
Molecular Formula |
C13H13Br2N7O2 |
|---|---|
Molecular Weight |
459.10 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(3,5-dibromo-2-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H13Br2N7O2/c1-2-3-24-12-8(4-9(14)5-10(12)15)6-17-18-11(23)7-22-13(16)19-20-21-22/h2,4-6H,1,3,7H2,(H,18,23)(H2,16,19,21)/b17-6+ |
InChI Key |
FOOLWFMBQYPJSP-UBKPWBPPSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)CN2C(=NN=N2)N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)C=NNC(=O)CN2C(=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-](/img/structure/B11105954.png)
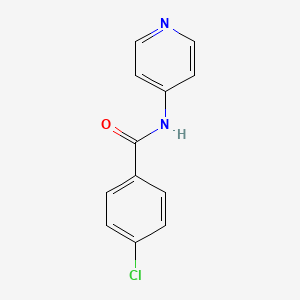

![Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]-](/img/structure/B11105969.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11105980.png)
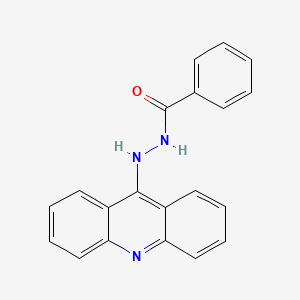
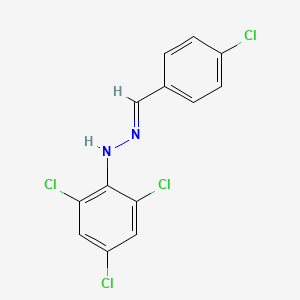
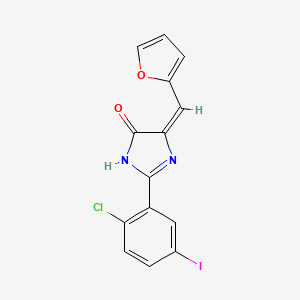
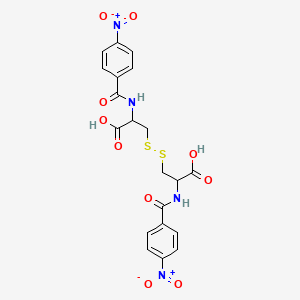
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B11106006.png)
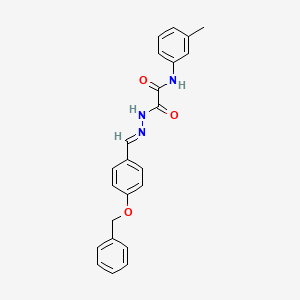
![4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine](/img/structure/B11106014.png)
![1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B11106018.png)
